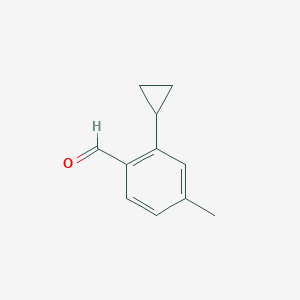
2-Cyclopropyl-4-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-4-methylbenzaldehyde is an organic compound with the molecular formula C11H12O It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropyl group at the 2-position and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-cyclopropyl-4-methylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the oxidation of 2-cyclopropyl-4-methylbenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. Catalytic processes using transition metal catalysts can also be employed to enhance the yield and selectivity of the desired product.
化学反応の分析
Types of Reactions
2-Cyclopropyl-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Cyclopropyl-4-methylbenzoic acid.
Reduction: 2-Cyclopropyl-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-Cyclopropyl-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Cyclopropyl-4-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The cyclopropyl and methyl substituents can influence the reactivity and selectivity of the compound by steric and electronic effects.
In biological systems, the compound may interact with enzymes or receptors through its aldehyde group, forming covalent or non-covalent bonds. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
2-Cyclopropyl-4-methylbenzaldehyde can be compared with other benzaldehyde derivatives, such as:
Benzaldehyde: The parent compound with no substituents on the benzene ring.
4-Methylbenzaldehyde: A derivative with a methyl group at the 4-position but no cyclopropyl group.
2-Cyclopropylbenzaldehyde: A derivative with a cyclopropyl group at the 2-position but no methyl group.
The presence of both cyclopropyl and methyl groups in this compound makes it unique, as these substituents can significantly influence its chemical and physical properties, as well as its reactivity in various chemical and biological processes.
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
2-cyclopropyl-4-methylbenzaldehyde |
InChI |
InChI=1S/C11H12O/c1-8-2-3-10(7-12)11(6-8)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3 |
InChIキー |
OLRYWGFYIRSOJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


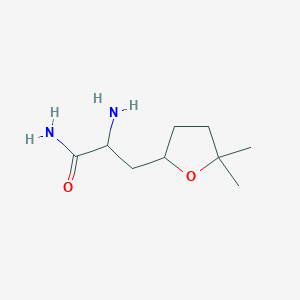
![4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13067186.png)
![[4-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13067187.png)

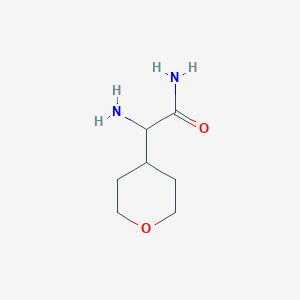
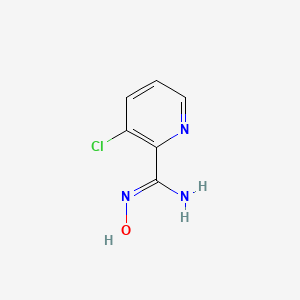
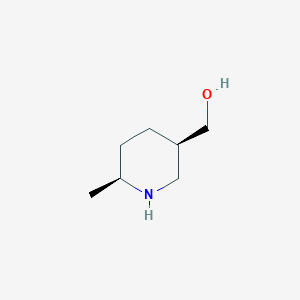

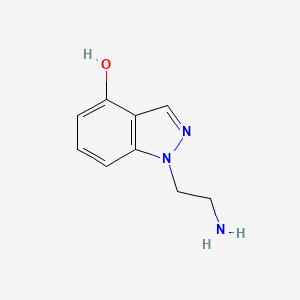

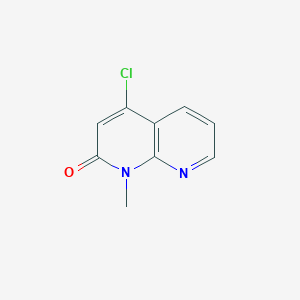

![5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067264.png)

